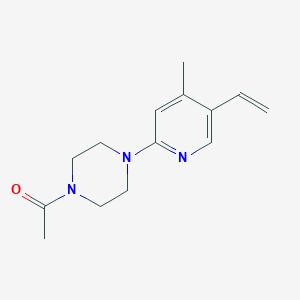
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound with the molecular formula C14H19N3O This compound is characterized by the presence of a piperazine ring substituted with a methyl-vinyl-pyridine moiety and an ethanone group
Preparation Methods
The synthesis of 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperazine ring and subsequent functionalization with the pyridine and ethanone groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the 4-methyl-5-vinylpyridine moiety via nucleophilic substitution reactions.
Step 3: Attachment of the ethanone group through acylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.
Common reagents and conditions for these reactions include organic solvents like acetonitrile and specific temperature and pressure settings to control the reaction kinetics .
Scientific Research Applications
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds to 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone include:
- 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
- 1-(4-(4-Methyl-2-pyridinyl)piperazin-1-yl)ethanone
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, which can influence their chemical reactivity and biological activity. The unique combination of the methyl-vinyl-pyridine moiety and the piperazine ring in this compound provides distinct properties that make it valuable for specific research applications .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-[4-(5-ethenyl-4-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-4-13-10-15-14(9-11(13)2)17-7-5-16(6-8-17)12(3)18/h4,9-10H,1,5-8H2,2-3H3 |
InChI Key |
BGNBGYSHLJOYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




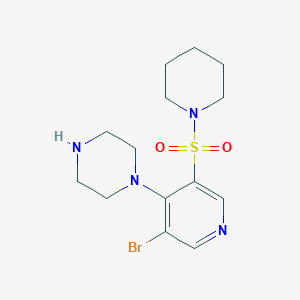
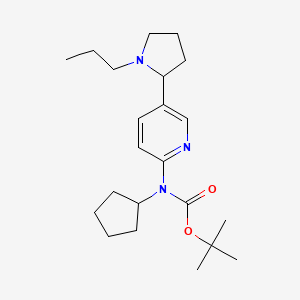
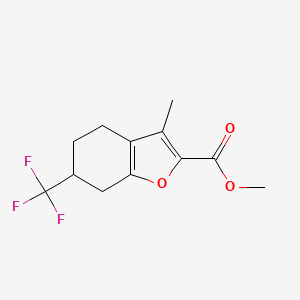

![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)


![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
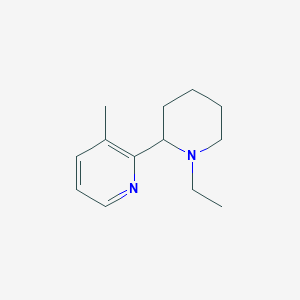
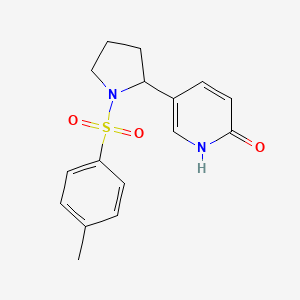

![Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11804837.png)
